1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine
Description
Properties
IUPAC Name |
6-ethoxy-2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-3-27-15-5-7-17-19(13-15)29-21(23-17)25-9-11-26(12-10-25)22-24-18-8-6-16(28-4-2)14-20(18)30-22/h5-8,13-14H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIASRPQVIFNIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine typically involves the reaction of 6-ethoxybenzo[d]thiazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet the demand for the compound in various research and industrial applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The synthesis of 1,4-bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine typically involves sequential condensation and cyclization steps. Key precursors include:
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2-Amino-6-ethoxybenzothiazole : Synthesized via cyclization of 4-ethoxyaniline with thiocyanogen or ammonium thiocyanate under acidic conditions .
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Piperazine derivatives : Reacted with halogenated benzothiazoles in nucleophilic aromatic substitution (SNAr) reactions. For example:
Yields range from 60–85% depending on solvent (DMF or acetonitrile) and temperature (80–120°C) .
Reactions Involving the Piperazine Core
The piperazine ring undergoes characteristic amine-based transformations:
Alkylation and Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .
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Acylation : Treating with acyl chlorides (e.g., acetyl chloride) produces bis-amide derivatives. For example:
Complexation with Metals
The piperazine nitrogen atoms coordinate with transition metals like Cu(II) and Pd(II), forming stable complexes used in catalysis .
Reactivity of the Benzothiazole Moieties
The 6-ethoxybenzothiazole groups participate in electrophilic and nucleophilic reactions:
Electrophilic Substitution
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the benzothiazole ring .
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Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo-6-ethoxybenzothiazole derivatives .
Functional Group Modifications
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Ether Cleavage : The ethoxy group undergoes hydrolysis with HBr/AcOH to form hydroxyl derivatives.
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Sulfonation : Reacts with sulfonic acid chlorides (e.g., benzenesulfonyl chloride) to produce sulfonated benzothiazoles .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
Biological Activity and Derivatization
Derivatives exhibit antimicrobial and antiproliferative properties. Key modifications include:
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Sulfonamide Formation : Reaction with sulfonyl chlorides enhances antibacterial activity (MIC: 2–8 µg/mL against S. aureus) .
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Mannich Bases : Condensation with formaldehyde and secondary amines improves solubility and bioactivity .
Stability and Degradation
Scientific Research Applications
Scientific Research Applications
1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine has diverse applications across several domains:
Chemistry
- Organic Synthesis : It serves as a building block for the synthesis of new materials and compounds.
- Material Science : The compound is explored for its potential in developing advanced materials due to its unique properties.
Biology
-
Antimicrobial Activity : The compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Pathogen Minimum Inhibitory Concentration (MIC) Escherichia coli 4 μg/mL Klebsiella pneumoniae 2 μg/mL Pseudomonas aeruginosa 8 μg/mL Acinetobacter baumannii 0.5 μg/mL -
Anticancer Properties : Research indicates that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line IC50 (μM) HCC827 (lung cancer) 6.26 ± 0.33 NCI-H358 (lung cancer) 6.48 ± 0.11 WI-38 VA-13 (normal cells) Non-toxic
Medicine
- Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly infections and cancers.
Industry
- The compound is utilized in the development of advanced materials and as a precursor for other chemical compounds.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives against multi-drug resistant strains, revealing significant antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
- Evaluation of Anticancer Properties : Research focused on the anticancer properties using both in vitro and in vivo models highlighted that compounds structurally similar to this compound exhibited potent anticancer activities against multiple cancer types.
Mechanism of Action
The mechanism of action of 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to elucidate the detailed mechanism of action of this compound .
Comparison with Similar Compounds
Antimicrobial Activity
Antitumor Activity
- Dithiocarboxy Derivatives (): Compounds 4c, 4d, and 4e inhibited HL-60 leukemia cells by 44%, 90%, and 70% at 10 μM, respectively, via dithiocarbamate-metal chelation .
- Kinase Inhibition (): Thiazolinone-piperazine hybrids (e.g., 5d) inhibited DYRK1A kinase at nanomolar levels (IC50 = 0.041 μM), highlighting the role of arylidene substituents .
Physicochemical and Thermal Properties
- Thermal Stability: Selenogallate complexes with bis(3-aminopropyl)piperazine () showed varying stability, with {[Ga2Se5]²⁻}∞ chains more stable than {[Ga2Se4]²⁻}∞, suggesting substituent-dependent stability .
- Crystallography: X-ray diffraction confirmed symmetric structures for nopol-piperazine derivatives (), emphasizing the role of substituents in crystal packing .
Biological Activity
1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.
Chemical Structure
The compound features a piperazine core substituted with two 6-ethoxybenzo[d]thiazole groups. This structural arrangement is crucial for its biological activity, particularly in targeting specific enzymes and receptors.
Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of benzothiazole, including this compound, exhibit promising activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 4 μg/mL |
| Klebsiella pneumoniae | 2 μg/mL |
| Pseudomonas aeruginosa | 8 μg/mL |
| Acinetobacter baumannii | 0.5 μg/mL |
These results suggest that the compound has a strong inhibitory effect on key pathogens listed by the WHO as critical for antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 (lung cancer) | 6.26 ± 0.33 |
| NCI-H358 (lung cancer) | 6.48 ± 0.11 |
| WI-38 VA-13 (normal cells) | Non-toxic |
The compound demonstrated selective cytotoxicity against cancer cells while showing minimal effects on normal cell lines, indicating its potential as a therapeutic agent .
The biological activity of this compound is attributed to its ability to interact with bacterial gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The inhibition of these enzymes leads to bacterial cell death. Furthermore, the anticancer effects may be mediated through the induction of apoptosis in tumor cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study explored the efficacy of various benzothiazole derivatives against multi-drug resistant strains. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains like MRSA and VRE .
- Evaluation of Anticancer Properties : Another research effort focused on evaluating the anticancer properties of benzothiazole derivatives using both in vitro and in vivo models. The study highlighted that compounds with structural similarities to our target compound showed potent anticancer activities against several cancer types, reinforcing the potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzo[d]thiazole derivatives and piperazine. For example:
- Step 1 : Use nucleophilic aromatic substitution or cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to attach ethoxybenzo[d]thiazole moieties to the piperazine core .
- Step 2 : Optimize solvent systems (e.g., methanol, DCM/H2O mixtures) and catalysts (e.g., CuSO4·5H2O with sodium ascorbate for click chemistry) to enhance reaction efficiency .
- Step 3 : Monitor reaction progress via TLC and purify using silica gel chromatography (ethyl acetate/hexane gradients) .
- Table 1 : Example Reaction Optimization Parameters
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and piperazine ring conformation. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons from benzo[d]thiazole appear at δ 7.0–8.5 ppm .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using SHELX programs for refinement .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-N stretches at ~1250 cm<sup>−1</sup>, C-S bonds at ~650 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How does molecular docking analysis predict the interaction between this compound and biological targets such as DNA or enzymes?
- Methodological Answer :
- Step 1 : Perform conformational analysis using Spartan06 or similar software to identify the lowest-energy conformer of the compound .
- Step 2 : Use AutoDock Vina for semi-flexible docking, treating the ligand as flexible and the target (e.g., DNA PDB ID: 1BNA) as rigid .
- Step 3 : Analyze binding affinities (ΔG) and interaction modes (e.g., π-alkyl interactions, hydrogen bonds). For example, a related piperazine derivative showed ΔG = −7.5 kcal/mol with DNA via interactions at DG4 and DA6 residues .
- Table 2 : Hypothetical Docking Results (Based on Analogous Studies)
| Binding Site | Interaction Type | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| DNA minor groove | π-alkyl, H-bonds | −7.4 | |
| Enzyme active site | Van der Waals, halogen bonds | −8.1 |
Q. What strategies can resolve contradictions in biological activity data between in vitro and computational studies for piperazine-based compounds?
- Methodological Answer :
- Strategy 1 : Validate computational predictions (e.g., docking scores) with experimental assays (e.g., agar diffusion for antibacterial activity , MTT assays for cytotoxicity ).
- Strategy 2 : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing ethoxy groups with halogens) and comparing activity trends .
- Strategy 3 : Use molecular dynamics simulations to assess binding stability over time, which may explain discrepancies between static docking models and dynamic biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
